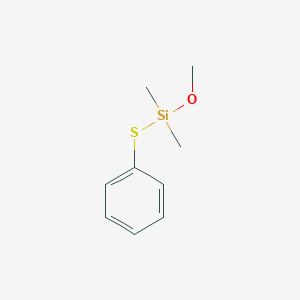
3-Hydroxynaphthalen-2-yl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxynaphthalen-2-yl 2-methylprop-2-enoate: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a hydroxyl group attached to the naphthalene ring and an ester functional group derived from 2-methylprop-2-enoic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxynaphthalen-2-yl 2-methylprop-2-enoate typically involves the esterification of 3-hydroxynaphthalene-2-carboxylic acid with 2-methylprop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in 3-Hydroxynaphthalen-2-yl 2-methylprop-2-enoate can undergo oxidation to form a ketone or quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines. This can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-Ketonaphthalen-2-yl 2-methylprop-2-enoate.
Reduction: 3-Hydroxynaphthalen-2-yl 2-methylpropan-2-ol.
Substitution: 3-Halonaphthalen-2-yl 2-methylprop-2-enoate.
科学的研究の応用
Chemistry: 3-Hydroxynaphthalen-2-yl 2-methylprop-2-enoate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. It can also serve as a model compound to investigate the interactions between hydroxyl and ester functional groups in biological systems.
Medicine: The compound has potential applications in drug delivery systems. Its ester functional group can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry: In the materials science industry, this compound can be used as a monomer in the production of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
作用機序
The mechanism of action of 3-Hydroxynaphthalen-2-yl 2-methylprop-2-enoate depends on its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for its role in drug delivery systems, where the compound acts as a prodrug that releases the active ingredient upon enzymatic cleavage.
類似化合物との比較
3-Hydroxynaphthalen-2-yl 2-methylpropanoate: Similar structure but with a saturated propanoate ester group.
3-Hydroxynaphthalen-2-yl 2-methylbut-2-enoate: Similar structure but with a longer alkyl chain in the ester group.
3-Hydroxynaphthalen-2-yl 2-methylprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: 3-Hydroxynaphthalen-2-yl 2-methylprop-2-enoate is unique due to its combination of a hydroxyl group and an ester derived from 2-methylprop-2-enoic acid. This combination imparts specific reactivity and properties that are not observed in its analogs. For example, the presence of the double bond in the ester group allows for additional reactions such as polymerization, which is not possible with the saturated ester analogs.
特性
CAS番号 |
58167-73-0 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC名 |
(3-hydroxynaphthalen-2-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H12O3/c1-9(2)14(16)17-13-8-11-6-4-3-5-10(11)7-12(13)15/h3-8,15H,1H2,2H3 |
InChIキー |
AJTXWTPHVAHMRJ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC1=CC2=CC=CC=C2C=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




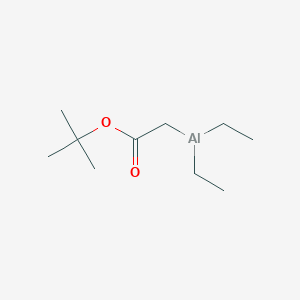
![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)
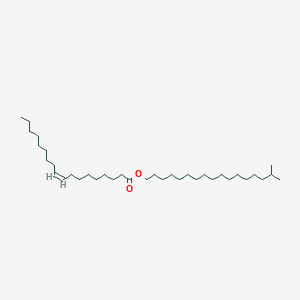
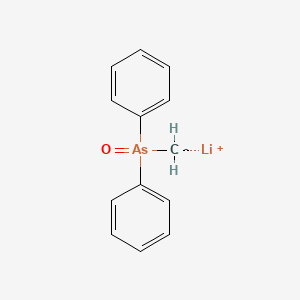
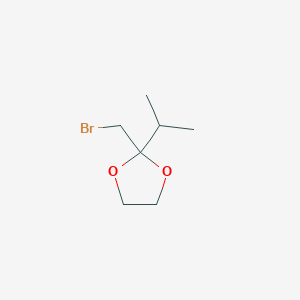
![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)



